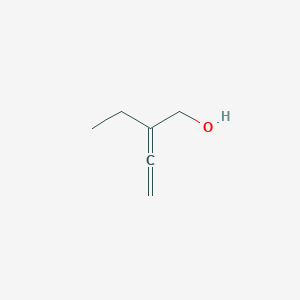

2-Ethyl-buta-2,3-dien-1-ol

Description

Significance of Allenols as Versatile Synthetic Intermediates and Structural Motifs in Organic Synthesis

The journey of allenes from being considered mere chemical curiosities to becoming indispensable tools in the synthetic chemist's arsenal (B13267) has been remarkable. acs.org Allenols, a specific subclass of allenes, have been at the forefront of this transformation. nih.gov The synergistic interplay between the alcohol and allene (B1206475) functionalities within the same molecule gives rise to a unique reactivity that is not simply the sum of its parts. acs.orgnih.gov This allows allenols to participate in a wide array of chemical transformations, acting as both nucleophiles and electrophiles. nih.gov

Their utility is demonstrated in their ability to undergo cycloaddition reactions, as well as thermal and radical rearrangements, to construct complex molecular architectures. nih.gov Furthermore, the inherent axial chirality of many allenes, including certain allenols, makes them valuable precursors for the synthesis of enantiomerically enriched compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. nih.gov The versatility of allenols is further highlighted by their application in the synthesis of various heterocyclic and carbocyclic systems. researchgate.net For instance, they can be transformed into substituted 1,3-butadienes, which are themselves valuable intermediates in Diels-Alder reactions. nih.govacs.org The synthesis of allenols has been extensively studied, with numerous methods developed for their preparation, including the homologation of propargylic alcohols and the addition of propargyl bromides to aldehydes. nih.gov

Overview of 2-Ethyl-buta-2,3-dien-1-ol as a Functionalized Allene Alcohol Derivative and its Research Relevance

Within the diverse family of allenols, this compound stands out as a functionalized derivative with specific research interest. Its structure incorporates an ethyl group at the C2 position of the buta-2,3-dien-1-ol framework. This substitution pattern influences its steric and electronic properties, thereby modulating its reactivity in synthetic transformations.

While specific research detailing the unique applications of this compound is not as widespread as for the parent compound, buta-2,3-dien-1-ol, its structure suggests potential utility in reactions where controlling regioselectivity is crucial. The ethyl group can direct incoming reagents to specific positions on the allene backbone. For instance, in metal-catalyzed reactions, the steric bulk of the ethyl group could influence the coordination of the metal catalyst and, consequently, the outcome of the reaction.

The general reactivity of allenols, such as their use in the synthesis of tetrahydroquinolines, provides a framework for the potential applications of this compound. csic.es The parent compound, buta-2,3-dien-1-ol, is recognized as a highly useful reagent due to the presence of both the allene and hydroxyl functionalities, allowing it to participate in numerous reaction types and serve as a versatile intermediate. orgsyn.org It is reasonable to extrapolate that this compound would share much of this synthetic versatility, with the ethyl substituent offering a handle for fine-tuning reactivity and selectivity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

761-05-7 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

InChI |

InChI=1S/C6H10O/c1-3-6(4-2)5-7/h7H,1,4-5H2,2H3 |

InChI Key |

OGEAERVUTXEQOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C=C)CO |

Origin of Product |

United States |

Mechanistic Investigations of 2 Ethyl Buta 2,3 Dien 1 Ol Formation and Subsequent Reactivity

Proposed Reaction Pathways and Intermediate Formation in Allene (B1206475) Synthesis from Propargylic Precursors

The conversion of propargylic alcohols and their derivatives into allenes proceeds through several distinct mechanistic pathways, often dictated by the choice of reagents and catalysts. The key to these transformations lies in the generation of highly reactive, transient intermediates that readily rearrange to form the cumulative double bond system of the allene.

Two of the most well-documented and synthetically powerful pathways involve the formation of diazene (B1210634) intermediates and π-allyl palladium complexes.

Diazene Intermediates: The Myers allene synthesis is a classic example that proceeds via a diazene intermediate. wikipedia.org This process begins with a Mitsunobu reaction between a propargylic alcohol and an arenesulfonylhydrazine, such as o-nitrobenzenesulfonylhydrazine. wikipedia.orgorgsyn.org This step forms a propargylic hydrazide, which then undergoes elimination of arylsulfinic acid upon warming to yield an unstable propargylic diazene. wikipedia.orgwikipedia.org This transient diazene species spontaneously decomposes through a retro-ene reaction (also described as a wikipedia.orgwikipedia.org-sigmatropic rearrangement) to extrude dinitrogen (N₂) and form the final allene product. wikipedia.orgnih.gov The formation of the diazene as a mixture of cis and trans isomers is suggested, with the cis isomer being the more reactive species leading to the allene. wikipedia.org Computational studies and experimental comparisons confirm that this pathway is distinct from those involving isodiazene intermediates, which can arise from primary amines. nih.gov

π-Allyl Palladium Complexes: Palladium-catalyzed reactions represent another major route for converting propargylic precursors to allenes. These reactions often involve the in-situ generation of π-allylpalladium intermediates. chim.it One common method involves the oxidative addition of a palladium(0) catalyst to a propargylic substrate with a suitable leaving group, such as a carbonate or phosphate. nih.govrsc.org This generates a π-allylpalladium(II) complex. chim.it Alternatively, carbopalladation of an existing allene can also generate these intermediates. chim.itresearchgate.net The resulting π-allylpalladium species is an electrophilic intermediate that can react with various nucleophiles at its termini to afford functionalized products. chim.itnih.gov The ability to control the regiochemistry and stereochemistry of the nucleophilic attack on this intermediate is a key feature of these methods. nih.govnih.gov

Beyond these two primary types, other intermediates have been proposed. For instance, gold(I) catalysis can activate propargylic alcohols, leading to the formation of transient allene oxide intermediates through neighboring group participation of the alcohol's oxygen atom. acs.org

The outcome of allene synthesis from propargylic precursors is highly sensitive to the reaction conditions, where ligands, additives, and solvents play critical roles in controlling reactivity, selectivity, and efficiency.

Ancillary Ligands: In transition metal-catalyzed reactions, particularly with palladium, the choice of ligand is paramount. Ligands modulate the steric and electronic properties of the metal center, directly influencing the reaction's course. Chiral phosphine (B1218219) ligands are extensively used to induce asymmetry. For example, in copper-catalyzed syntheses of allenols, (R)-DTBM-SEGPHOS and (R,R)-Ph-BPE have been used to achieve high stereoselectivity, with the choice of ligand even dictating the resulting enantiomer. nih.gov In palladium-catalyzed cross-coupling, (S,S)-MandyPhos has proven effective. nih.gov Beyond chirality, ligands can control regioselectivity. In certain palladium-catalyzed annulations, switching the ligand is sufficient to direct the reaction to produce different structural isomers from the same π-allylpalladium intermediate. nih.gov Similarly, in radical-based allene syntheses, a 1,10-phenanthroline (B135089) ligand can favor 1,4-adducts, while a box ligand promotes the formation of 1,2-adducts. nih.gov

Additives: Additives, including co-catalysts and bases, are often essential. In the Crabbé–Ma allene synthesis, a copper(I) salt like CuBr or CuI is a required co-catalyst, while a base such as diisopropylamine (B44863) or morpholine (B109124) is needed to facilitate the reaction. organic-chemistry.orgorgsyn.org The use of ortho-nitrobenzenesulfonylhydrazine in the Myers synthesis is a strategic choice of additive that allows the entire three-step sequence to be performed as a one-pot reaction due to the appropriate relative stability of the intermediates. wikipedia.org Lewis acids, such as Lanthanum(III) triflate (La(OTf)₃), have been shown to catalyze and optimize certain allene-forming reactions. organic-chemistry.org

Solvent Effects: The solvent can significantly impact reaction mechanisms and kinetics. In a traceless Petasis reaction for allene synthesis, acetonitrile (B52724) was found to be the optimal solvent for achieving high yields. organic-chemistry.org In some gold-catalyzed hydroaminations, a cooperative effect between a non-coordinating solvent like dichloromethane (B109758) (DCM) and an alcohol co-solvent was observed. beilstein-journals.org The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states. For instance, in palladium(II)-catalyzed cyclizations of allenols, protic solvents like methanol (B129727) can favor the conversion of intermediates, while other solvents like chloroform (B151607) may promote subsequent isomerizations. The choice of solvent can therefore be a tool to steer the reaction toward a desired product. researchgate.net

| Ligand/Additive | Metal/Reaction Type | Observed Effect | Reference |

|---|---|---|---|

| (R)-DTBM-SEGPHOS | Copper | Induces high enantioselectivity in allenol synthesis from aromatic aldehydes. | nih.gov |

| (R,R)-Ph-BPE | Copper | Provides opposite enantioselectivity compared to (R)-DTBM-SEGPHOS, effective for aliphatic aldehydes. | nih.gov |

| (S,S)-MandyPhos | Palladium | Induces central chirality in the formation of β-allenols. | nih.gov |

| o-Nitrobenzenesulfonylhydrazine | Myers Synthesis | Enables a one-pot procedure by controlling intermediate stability. | wikipedia.org |

| La(OTf)₃ | Petasis Reaction | Acts as an effective Lewis acid catalyst to promote allene formation. | organic-chemistry.org |

| 1,10-Phenanthroline vs. BOX Ligands | Radical/Copper | Controls regioselectivity, favoring 1,4- vs. 1,2-adducts, respectively. | nih.gov |

Stereochemical Aspects of Mechanistic Pathways Leading to Allenols

A significant feature of many synthetic routes to allenols is the ability to control the stereochemical outcome, leading to enantioenriched axially chiral allenes. This control is typically achieved through two main strategies: chirality transfer from a stereodefined precursor or induction by a chiral catalyst.

The most prominent example of chirality transfer is the Myers allene synthesis. wikipedia.org The reaction is highly stereospecific, meaning the chirality of the starting propargylic alcohol directly dictates the axial chirality of the resulting allene. wikipedia.orgorgsyn.org This occurs via a suprafacial wikipedia.orgwikipedia.org-sigmatropic rearrangement of the diazene intermediate, a mechanism that ensures a complete point-to-axial transfer of chirality. nih.gov Similarly, the reduction of enantioenriched propargylic alcohols using the Schwartz reagent (Cp₂Zr(H)Cl) can proceed via a direct SN2′ hydride addition to furnish allenes with high optical purity, demonstrating another effective method of chirality transfer. nih.gov

In contrast, asymmetric catalysis relies on an external source of chirality, typically a chiral ligand coordinated to a metal catalyst. This approach is powerful as it allows for the synthesis of chiral allenes from achiral or racemic starting materials. researchgate.net For example, copper salts paired with chiral ligands like (R)-DTBM-SEGPHOS can catalyze the reaction of propargylic carboxylates with aldehydes to produce enantioenriched 2,3-allenols. nih.gov The choice of ligand is critical, as it creates a chiral environment around the metal center, influencing the facial selectivity of the bond-forming steps. The isomerization of propargylic centers to allenes can be challenging for achieving high enantiomeric excess, often due to the difficulty in stabilizing the configuration of the propargylic carbanion intermediates. researchgate.net

Influence of Substrate Structural Features on Reaction Mechanism and Selectivity

The structure of the propargylic precursor itself exerts a profound influence on the reaction mechanism, regioselectivity, and chemoselectivity. Substituents on the alkyne, at the carbinol center, and elsewhere in the molecule can steer the reaction down different pathways.

For instance, in multicomponent Petasis-type reactions for synthesizing β-allenols, the choice of the amine component was found to control the regioselectivity, determining whether allenylation or propargylation occurred. acs.org The electronic nature of the allene substrate is also critical. Allenes with electron-withdrawing groups, such as sulfonyl or trifluoromethyl groups, exhibit increased reactivity and defined regioselectivity in cycloaddition reactions due to the polarization of the π-system. bohrium.com This inherent reactivity can be modulated or even reversed by transition metal catalysis. For example, the typically electrophilic central carbon of an allene can be made nucleophilic through π-backbonding from an iron(0) center, leading to an abnormal regioselectivity in alkenylzincation reactions. researchgate.net

Chemoselectivity issues often arise in complex substrates with multiple reactive sites. In the rhodium-catalyzed amination of homoallenic carbamates, the substrate's structure dramatically affects the outcome. nih.gov Trisubstituted allenes or those with branching in the tether between the allene and the nitrogen source favor C-H insertion over the desired aziridination of the allene. nih.gov This highlights how subtle changes in the substrate's steric and electronic profile can dictate which of several possible mechanistic pathways is preferred. The scope of hydrocyanation reactions of allenes is also dependent on the substitution pattern, with 1,1-disubstituted and 1,1,3-trisubstituted allenes yielding products with excellent regio- and stereoselectivity under optimized conditions. beilstein-journals.org

| Substrate Feature | Reaction Type | Influence on Outcome | Reference |

|---|---|---|---|

| Choice of amine component | Petasis-type reaction | Controls regioselectivity between allenylation and propargylation. | acs.org |

| Electron-withdrawing groups (e.g., -SO₂, -CF₃) on allene | Cycloaddition | Increases reactivity and controls regioselectivity. | bohrium.com |

| Allene substitution (trisubstituted) or tether branching | Rh-catalyzed amination | Favors C-H insertion over aziridination (chemoselectivity). | nih.gov |

| Propargyl epoxides/enynyl oxiranes | SN2' reactions | Serve as precursors for α- and γ-allenols respectively, through selective ring-opening. | acs.org |

| 1,1-Disubstituted vs. monosubstituted allenes | Copper-catalyzed hydrocyanation | Determines the ability to form α-all-carbon quaternary centers with high selectivity. | beilstein-journals.org |

Reactivity and Synthetic Transformations of 2 Ethyl Buta 2,3 Dien 1 Ol and Its Analogs

The Unique Reactivity Profile Arising from Allene (B1206475) and Hydroxyl Functionalities

The presence of both an allene and a hydroxyl group within the same molecule, as seen in 2-ethyl-buta-2,3-dien-1-ol and its analogs (allenols), gives rise to a unique and versatile reactivity profile. acs.orgnih.gov This combination allows the molecule to act as a π-activated alcohol, where the reactivity of the hydroxyl group is significantly influenced by the adjacent allenic system. acs.orgnih.gov The allene moiety itself presents multiple reaction sites, capable of acting as both a nucleophile and an electrophile. nih.gov This dual nature, coupled with the potential for axial chirality, makes allenols valuable building blocks in organic synthesis. nih.gov

The interaction between the hydroxyl and allene functionalities enables a variety of transformations. The hydroxyl group can act as a leaving group in elimination, substitution, and rearrangement reactions. acs.org The specific connectivity of the hydroxyl group relative to the allene (α, β, γ, or δ) further diversifies its chemical behavior. acs.org For instance, α-allenic alcohols, such as this compound, are precursors to various heterocyclic compounds through transition metal-catalyzed cyclization reactions. nih.gov

Diverse Functional Group Transformations

The unique structural features of allenols like this compound allow for a wide array of functional group transformations, making them versatile intermediates in the synthesis of more complex molecules. cdnsciencepub.com

Oxidative Transformations to Allenic Ketones

A significant transformation of primary and secondary allenic alcohols is their oxidation to the corresponding allenic ketones. beilstein-journals.org These ketones are valuable synthetic intermediates. beilstein-journals.org Various methods have been developed for this oxidation, including the use of manganese dioxide (MnO2), Swern oxidation, and Dess–Martin periodinane. beilstein-journals.org

A notable advancement is the development of catalytic aerobic oxidation methods. For example, a copper(I) chloride catalyst with a mixed ligand system of 1,10-phenanthroline (B135089) and bipyridine can effectively oxidize 2,3-allenols to 1,2-allenic ketones using molecular oxygen. beilstein-journals.org This method is advantageous due to its mild conditions and the use of a more environmentally benign oxidant. beilstein-journals.org The reaction has been shown to be effective for a range of substituted allenic alcohols, including those with aryl, heteroaryl, and alkyl groups. beilstein-journals.org

Table 1: Examples of CuCl-catalyzed Aerobic Oxidation of Allenic Alcohols beilstein-journals.org

| Allenic Alcohol Substrate | Product (Allenic Ketone) | Yield (%) |

| 1-Aryl-2,3-allenols | 1-Aryl-1,2-allenyl ketones | Moderate to Good |

| 1-(p-Nitrophenyl)-2,3-allenol | 1-(p-Nitrophenyl)-1,2-allenyl ketone | 63 |

| 1-Furanyl-2,3-allenol | 1-Furanyl-1,2-allenyl ketone | 61 |

| 1-Thienyl-2,3-allenol | 1-Thienyl-1,2-allenyl ketone | 73 |

| 1-Naphthyl-2,3-allenol | 1-Naphthyl-1,2-allenyl ketone | 74 |

| Trisubstituted allenic alcohol | Trisubstituted allenic ketone | 91 |

It is important to note that while catalytic aerobic oxidation has been successful, other methods like chromium trioxide catalyzed oxidation with tert-butyl hydroperoxide under microwave irradiation also provide an efficient route to 1,2-allenic ketones from homopropargyl alcohols. researchgate.net

Nucleophilic 1,3-Substitution Reactions and their Selectivity

Allenic alcohols and their derivatives are excellent substrates for nucleophilic substitution reactions. A common and synthetically useful pathway is the 1,3-substitution, also known as an SN2' reaction. In this process, a nucleophile attacks the γ-carbon of the allene system, leading to the displacement of the leaving group from the α-carbon and a shift of the double bond.

The selectivity of these reactions is a key aspect. For instance, organocopper(I) reagents have been shown to induce a highly stereoselective anti-1,3-substitution of chiral propynyl (B12738560) esters, leading to the formation of chiral alkyl allenes. acs.org The stereochemical outcome is dependent on the geometry of the starting material and the nature of the nucleophile and catalyst.

Reactions with Carbon Nucleophiles and Carbon-Carbon Bond Formation

The reaction of allenic alcohols with carbon nucleophiles is a powerful tool for constructing new carbon-carbon bonds. These reactions often proceed through the activation of the alcohol, for example, by converting it into a better leaving group like a carbonate.

Palladium-catalyzed reactions have been instrumental in this area. For instance, the direct coupling of allylic alcohols with weakly acidic pronucleophiles like nitroalkanes, nitriles, and aldehydes can be achieved using a Pd(PPh3)4 catalyst with carbon dioxide as an activator. nih.gov The in-situ formation of a carbonate from the alcohol and CO2 facilitates the oxidative addition to the palladium catalyst, forming a reactive π-allylpalladium intermediate that then reacts with the nucleophile. nih.gov This method is atom-economical, generating only water as a byproduct. nih.gov

Another approach involves the use of Lewis acids to activate the propargylic alcohols, generating propargylic cations that can then react with various nucleophiles. rsc.org

Borylation and Silylation Reactions of Allenyl Systems

The introduction of boron and silicon moieties into organic molecules is of great synthetic importance, as organoboron and organosilicon compounds are versatile intermediates. Allenic alcohols and their derivatives can be effectively borylated and silylated.

Copper-catalyzed reactions have proven to be particularly effective for these transformations. beilstein-journals.org For example, a copper-catalyzed borylation of propargylic alcohol derivatives can proceed via a formal SN2' pathway to yield allenyl boronates. organic-chemistry.org Similarly, copper-catalyzed silylation of propargyl carbonates provides a general route to various silylallenes. bohrium.com

Rhodium catalysts have also been employed for the silylation of propargylic carbonates, affording allenylsilanes with high yields and excellent chirality transfer. organic-chemistry.org More recently, electrochemical methods for the synthesis of allenyl silanes and allenyl boronic esters have been developed, offering a catalyst-free and sustainable approach. researchgate.netscribd.com

Table 2: Catalytic Systems for Borylation and Silylation of Allenyl Precursors

| Transformation | Catalytic System | Substrate | Product | Reference |

| Borylation | Bimetallic Pd/Cu and Pd/Ag | Propargylic alcohol derivatives | Allenyl boronates | organic-chemistry.org |

| Silylation | Rh-catalyzed | Propargylic carbonates | Allenylsilanes | organic-chemistry.org |

| Silylation | Copper-catalyzed | Propargyl carbonates | Silylallenes | bohrium.com |

| Borylation/Silylation | Electrochemical | Propargyl acetate/carbonate | Allenyl boronic esters/silanes | researchgate.netscribd.com |

Sulfonylation Reactions for Allenyl Sulfone Formation

Allenyl sulfones are valuable synthetic targets, and their formation can be achieved from allenic and propargylic alcohols. A regio- and chemoselective sulfonylation of propargyl alcohols with sulfinamides in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) provides a direct and mild route to multi-substituted allenyl sulfones. nih.govorganic-chemistry.orgresearchgate.netacs.org This transformation is notable for being promoted by HFIP without the need for any catalysts or oxidants. nih.govorganic-chemistry.orgresearchgate.netacs.org The proposed mechanism involves the activation of the hydroxyl group by HFIP, leading to the formation of an allenyl carbocation intermediate, which is then attacked by the sulfinamide. organic-chemistry.org

Pericyclic Reactions and Rearrangements Involving Allene Alcohols

Allene alcohols, including this compound, are versatile substrates for a variety of pericyclic reactions and molecular rearrangements. These transformations leverage the unique electronic and steric properties of the allene moiety to construct complex molecular architectures, often with high stereoselectivity.

Propargyl Claisen Rearrangements and Formation of Allenic Products

The propargyl Claisen rearrangement is a powerful thieme-connect.dethieme-connect.de-sigmatropic rearrangement that transforms propargyl vinyl ethers into functionalized allenes. rsc.orgscispace.com This reaction is a key method for the synthesis of allenes, including those derived from propargyl alcohol precursors. thieme-connect.decsic.es The general mechanism involves a concerted reorganization of electrons through a cyclic transition state. wikipedia.org

Historically, the aliphatic propargylic Claisen rearrangement was first reported in 1965 and has since become a reliable protocol for accessing functionalized allenes from propargyl vinyl ethers. csic.es High temperatures are often required for this transformation. csic.es However, recent advancements have introduced milder reaction conditions, including the use of transition metal catalysts like gold(I) or microwave irradiation, to facilitate the rearrangement. csic.essigmaaldrich.com

A common strategy for generating the requisite propargyl vinyl ether in situ involves the reaction of a propargyl alcohol with an orthoester, such as triethyl orthoacetate, in the presence of an acid catalyst. thieme-connect.decsic.es This orthoester Claisen rearrangement is a popular method for synthesizing allenyl esters. thieme-connect.de Similarly, reacting propargyl alcohols with N,N-dimethylacetamide diethyl acetal (B89532) can produce allenyl amides. thieme-connect.de

The stereoselectivity of the propargyl Claisen rearrangement can be high, allowing for the synthesis of diastereomerically pure allenes, particularly when the propargyl alcohol contains a chiral center. thieme-connect.de The substitution pattern on the propargyl vinyl ether can influence the reaction rate, with increased substitution sometimes leading to faster rearrangements. thieme-connect.de

Table 1: Examples of Propargyl Claisen Rearrangements

| Propargyl Precursor | Reagent | Product Type | Catalyst/Conditions | Reference |

| Propargyl alcohol | Triethyl orthoacetate | Allenyl ester | Propionic acid, heat | thieme-connect.decsic.es |

| Propargyl alcohol | N,N-dimethylacetamide diethyl acetal | Allenyl amide | Heat | thieme-connect.de |

| Propargyl vinyl ether | None | Allenyl aldehyde | High temperature | thieme-connect.de |

| Propargyl vinyl ether | [(Ph3PAu)3O]BF4 | Homoallenic alcohol | Gold(I) catalyst | sigmaaldrich.com |

Sigmatropic Rearrangements and Retro-ene Reactions in Allene Intermediates

Allenic intermediates, often generated from propargyl alcohols, can undergo further sigmatropic rearrangements and retro-ene reactions to yield diverse products. A sigmatropic reaction involves the intramolecular shift of a sigma bond to a new position within a π-system. wikipedia.org

The Myers allene synthesis provides a notable example, where a propargyl alcohol is converted to an allene via an arenesulfonylhydrazine intermediate. wikipedia.org This process involves a thieme-connect.dethieme-connect.de-sigmatropic rearrangement in the final step, although it has also been described as a retro-ene reaction. wikipedia.org A retro-ene reaction involves the fragmentation of a molecule into two unsaturated components through a cyclic transition state. msu.edu Specifically, the unstable diazene (B1210634) intermediate formed in the Myers synthesis extrudes nitrogen gas to produce the allene. wikipedia.org This reaction is stereospecific, with the chirality of the propargyl alcohol dictating the chirality of the resulting allene. wikipedia.org

thieme-connect.dethieme-connect.de-Sigmatropic shifts are also observed in the rearrangement of allyl and propargyl cyanates and thiocyanates, leading to the formation of isocyanates and isothiocyanates, respectively. researchgate.net These rearrangements, often referred to as hetero-Cope rearrangements, are valuable for synthesizing allylamine (B125299) derivatives and can proceed with a high degree of stereospecificity and chirality transfer. researchgate.net

Table 2: Key Features of Myers Allene Synthesis

| Step | Description | Key Intermediate/Reagent | Reaction Type | Reference |

| 1 | Mitsunobu reaction | Arenesulfonylhydrazine, TPP, DEAD | Substitution | wikipedia.org |

| 2 | Elimination | Diazene | Elimination | wikipedia.org |

| 3 | Rearrangement/Extrusion | Allene | thieme-connect.dethieme-connect.de-Sigmatropic/Retro-ene | wikipedia.org |

Heterocyclization Routes Utilizing Allenol Precursors

Allenols are valuable precursors for the synthesis of various heterocyclic compounds through transition metal-catalyzed cyclization reactions. csic.esnih.govcsic.es The regioselectivity of these cyclizations can often be controlled by the choice of metal catalyst, the nature of protecting groups on the allenol, and the length of the tether connecting the allene and the nucleophilic group. csic.es

Gold and palladium are commonly employed catalysts in these transformations. csic.es For example, gold-catalyzed cyclization of indole-tethered allenols can efficiently produce carbazole (B46965) derivatives. csic.esscispace.com The mechanism is proposed to involve coordination of the gold catalyst to the distal double bond of the allene, followed by a 6-endo carbocyclization. scispace.com

The cyclization of γ-allenols can lead to the formation of seven-membered rings, such as tetrahydrooxepines. csic.es The regioselectivity between forming five-, six-, or seven-membered rings can be influenced by the catalyst and the substitution pattern of the allenol. csic.es In some cases, unexpected cyclization pathways are observed, such as the 4-exo-dig cyclization in the gold-catalyzed synthesis of oxetenes from certain α-allenols. scispace.com

Palladium-catalyzed cyclizative coupling of γ-allenols with allyl halides has been shown to exclusively yield seven-membered adducts through a 7-endo oxycyclization. clockss.org This highlights the ability to direct the cyclization pathway towards larger ring systems.

Table 3: Catalyst Control in Heterocyclization of Allenols

| Allenol Type | Catalyst | Product | Cyclization Mode | Reference |

| Indole-tethered allenol | AuCl | Carbazole | 6-endo carbocyclization | csic.esscispace.com |

| γ-allenol | AuCl3, PtCl2, PdCl2 | Tetrahydrooxepine | 7-membered ring formation | csic.es |

| Salicylaldehyde-derived α-allenol | Gold catalyst | Oxetene | 4-exo-dig cyclization | scispace.com |

| γ-allenol | PdCl2 | Seven-membered adduct | 7-endo oxycyclization | clockss.org |

Hydrogenation Studies: Selectivity and Stereoselectivity in Reduction of Allene Alcohols

The catalytic hydrogenation of allenes, including allene alcohols, presents challenges in terms of selectivity due to the presence of two adjacent double bonds. The reaction can proceed to yield alkenes (semi-hydrogenation) or alkanes (full hydrogenation).

Studies on the palladium-catalyzed hydrogenation of various allenes have shown that steric effects play a significant role in determining the product distribution. rsc.org The orientation of the allene on the catalyst surface influences which double bond is hydrogenated and the stereochemistry of the resulting alkene. rsc.org

For conjugated allene esters and acids, electronic effects can also influence the preferred orientation on the catalyst surface. rsc.org Ruthenium complexes have been utilized in transfer hydrogenation reactions, where an alcohol serves as the hydrogen source. nih.gov For example, ruthenium catalysts can mediate the conversion of primary alcohols and alkynes to branched homoallylic alcohols via an allene intermediate. nih.gov

Selective 1,4-hydrogenation of dienol esters has been achieved using cationic cyclopentadienyl-type ruthenium(II) complexes, leading to the formation of trisubstituted allylic alcohols. researchgate.net This method has been applied to the synthesis of natural products like (–)-β-santalol. researchgate.net

Table 4: Selective Hydrogenation of Allenic Systems

| Substrate Type | Catalyst System | Product Type | Key Feature | Reference |

| Allenes | Palladium | Alkenes/Alkanes | Steric and electronic control | rsc.org |

| Alkynes and primary alcohols | Ruthenium complexes | Branched homoallylic alcohols | Transfer hydrogenation via allene intermediate | nih.gov |

| Dienol esters | Cationic Ru(II) complexes | Trisubstituted allylic alcohols | Selective 1,4-hydrogenation | researchgate.net |

Transition Metal-Catalyzed Transformations of Allenols

Allenols are versatile building blocks in a wide array of transition metal-catalyzed reactions beyond heterocyclization. researchgate.net These transformations often exhibit high levels of selectivity, which can be controlled by the catalyst, ligands, and the functional groups present on the allenol. researchgate.net

Iron, being an inexpensive and environmentally benign metal, has emerged as a catalyst for the cross-coupling of propargyl carboxylates with Grignard reagents to synthesize highly substituted α-allenols. acs.org This method is scalable and tolerates various functional groups. acs.org

Ruthenium complexes have been shown to catalyze the enantioselective coupling of alkynes and primary alcohols to form homoallylic alcohols. acs.org These reactions proceed through an allene intermediate and demonstrate excellent control of regio-, diastereo-, and enantioselectivity. acs.org

Gold and palladium catalysts are widely used for various transformations of allenols. csic.es Gold catalysts can promote the cyclization of allenol derivatives to form diverse heterocyclic structures. csic.esscispace.com Palladium catalysts are effective in cross-coupling reactions and carbocyclizations of allenols. nih.govacs.org

The presence of a hydroxyl group in the allenol can act as a directing group, influencing the regio- and stereoselectivity of the reaction. csic.es This has been exploited in the development of asymmetric transformations.

Table 5: Transition Metal-Catalyzed Reactions of Allenols and their Precursors

| Metal Catalyst | Reaction Type | Substrates | Products | Reference |

| Iron | Cross-coupling | Propargyl carboxylates, Grignard reagents | α-Allenols | acs.org |

| Ruthenium | Carbonyl allylation | Alkynes, primary alcohols | Homoallylic alcohols | acs.orgnih.gov |

| Gold | Heterocyclization | Allenol derivatives | Carbazoles, oxetenes | csic.esscispace.com |

| Palladium | Cyclizative coupling | γ-Allenols, allyl halides | Seven-membered adducts | clockss.org |

Theoretical and Computational Chemistry Applied to Allenol Systems, Including 2 Ethyl Buta 2,3 Dien 1 Ol

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Intermediates, and Transition States

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the complex reaction landscapes of allenol systems. osti.govresearchgate.netresearchgate.net It offers a favorable balance between computational cost and accuracy, enabling detailed exploration of reaction mechanisms, including the characterization of short-lived intermediates and high-energy transition states that are often difficult to study experimentally. osti.govnrel.gov

DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving allenes and allenols, such as cycloadditions, hydrocarboxylations, and rearrangements. acs.orgresearchgate.netrsc.org For instance, in the CuH-catalyzed hydrocarboxylation of allenes, DFT calculations have successfully mapped out the entire reaction pathway. researchgate.net These studies identify key intermediates and transition states, providing optimized geometries and energy values that explain the observed regio- and enantioselectivity. researchgate.net Similarly, the mechanisms of Rh-catalyzed intramolecular [2+2+2] cycloadditions of allene-ene-ynes have been investigated, revealing a stepwise process involving coordination, C-C bond formation, and catalyst recovery. rsc.org The calculations can pinpoint the turnover-determining transition state and intermediate, thereby quantifying the activation energy barrier of the reaction. rsc.org

A critical aspect of these studies is the ability to model different potential pathways. For example, in the cycloaddition of dienylfurans, DFT was used to compare a concerted [8+2] pathway against various stepwise alternatives, ultimately identifying the most favorable mechanism. pku.edu.cn This predictive capability is crucial for understanding why certain products are formed over others. pku.edu.cn DFT has also been applied to ambimodal reactions, where multiple reaction pathways compete. osti.gov However, the accuracy of DFT in these complex scenarios is highly dependent on the chosen functional, highlighting the importance of benchmarking against high-level methods or experimental data. osti.gov

| Reaction Type | System Studied | Computational Focus | Key Findings | Reference |

|---|---|---|---|---|

| Enyne-Allene Cyclization | Allenol Acetate | Transition State (TS) Geometry and Isotope Effects | Identified a highly asynchronous TS, suggesting a mechanism on the concerted/stepwise boundary. | acs.org |

| CuH-Catalyzed Hydrocarboxylation | Allenes | Intermediates and Transition States | Elucidated the full reaction mechanism and the origins of regio- and enantioselectivity. | researchgate.net |

| Rh-Catalyzed [2+2+2] Cycloaddition | Allene-ene-ynes | Reaction Pathways and Energy Barriers | Determined the activation free-energy barrier and identified the turnover-determining TS. | rsc.org |

| Intramolecular Cycloaddition | Allenedienes with Au(I) Catalysts | Mechanism and Product Divergence | Explained how electronic properties of the catalyst control the reaction pathway toward different cycloadducts. | rsc.org |

Quantum Chemical Frameworks for Elucidating Reaction Energetics and Pathways

Beyond DFT, a broader range of quantum chemical frameworks is employed to provide a comprehensive understanding of the energetics and pathways of allenol reactions. rsc.orgnih.gov These methods are essential for constructing potential energy surfaces (PES), which map the energy of a molecular system as a function of its geometry. solubilityofthings.com By analyzing the PES, chemists can identify stable reactants, products, and intermediates (as minima) and the transition states (as saddle points) that connect them, thus revealing the most likely reaction pathways. solubilityofthings.comchemrxiv.org

The choice of computational method is critical. High-accuracy ab initio methods, such as Coupled Cluster (CC) theory, are often used as benchmarks, though their computational expense limits their application to smaller systems. nrel.gov For more complex reactions, multi-level approaches like the Complete Basis Set (CBS) model chemistry are utilized. researchgate.net These methods extrapolate to the complete basis set limit to achieve high accuracy in calculating reaction energies. researchgate.net For instance, the reaction of the oxygen radical with allene was studied using the CBS-QB3 method to characterize the triplet and singlet potential energy surfaces, predicting product distributions that agreed well with experimental findings. researchgate.net

Statistical rate theories, such as Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are often combined with quantum chemical calculations to predict reaction rates and product branching ratios, especially at different temperatures and pressures. researchgate.netacs.org This integration of quantum mechanics and statistical mechanics provides a powerful framework for moving from a static picture of the potential energy surface to a dynamic understanding of the reaction. acs.org Furthermore, methods like the quantum mechanics/molecular mechanics (QM/MM) approach are used to study enzymatic reactions involving allenols, such as the mechanism of allene oxide synthase. nih.govnih.gov In this framework, the reactive center is treated with a high level of quantum theory, while the surrounding protein environment is modeled using more computationally efficient molecular mechanics, capturing the influence of the enzyme's structure on the reaction. nih.gov

| Framework/Method | Description | Application Example in Allene Chemistry | Reference |

|---|---|---|---|

| Potential Energy Surface (PES) Mapping | Calculates the energy of a system for all possible atomic arrangements to find minima (stable species) and saddle points (transition states). | Identifying the most favorable pathways for chemical transformations in allenol reactions. | solubilityofthings.com |

| CBS-QB3 Model Chemistry | A high-accuracy composite method that extrapolates to the complete basis set limit. | Characterizing the potential energy surfaces for the reaction of O(3P) with allene. | researchgate.net |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | A hybrid method treating the reactive core with QM and the environment with MM. | Investigating the reaction mechanism of allene oxide synthase. | nih.gov |

| TST and RRKM Theories | Statistical theories used with PES data to calculate reaction rate constants and product distributions. | Determining primary product distributions for multistate reactions on different electronic surfaces of the O(3P) + allene reaction. | researchgate.net |

Conformational Analysis and Electronic Structure Calculations of Allenols

The three-dimensional structure and electronic properties of allenols are fundamental to their reactivity. Conformational analysis, which examines the different spatial arrangements of a molecule (conformers) and their corresponding energies, is a key application of computational chemistry. numberanalytics.comscribd.com For a molecule like 2-Ethyl-buta-2,3-dien-1-ol, rotation around the single bonds (e.g., C-C and C-O bonds) gives rise to various conformers with different stabilities.

Computational methods such as molecular dynamics (MD) and quantum mechanics (QM) are the primary tools for conformational analysis. numberanalytics.comnih.gov These methods can systematically explore the conformational space to identify low-energy, stable structures. nih.govresearchgate.net For example, a computational study on a substituted buta-1,3-diene derivative, a related conjugated system, evaluated the conformational energy profile by systematically changing dihedral bond angles. mdpi.com This revealed a significant energy difference between the s-cis and s-trans conformers due to steric interactions, with the planar s-trans conformer being more stable. mdpi.com Similar principles apply to allenols, where steric hindrance and intramolecular interactions, such as hydrogen bonding involving the hydroxyl group, dictate the preferred conformation.

Electronic structure calculations provide further insight by describing the distribution of electrons within the molecule. ethz.ch These calculations yield important properties like frontier molecular orbital (FMO) energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity as a nucleophile or electrophile. iucr.org For instance, DFT calculations on a diacetylene diol determined the energies of its FMOs, providing a basis for interpreting its chemical behavior. iucr.org The analysis of electrostatic potential surfaces can reveal electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack. iucr.org For allenols, the synergistic electronic effect between the allene and hydroxyl groups makes the molecule a unique functional unit, capable of acting as both a π-activated alcohol and a bidentate nucleophile. acs.orgcsic.es

Applications of 2 Ethyl Buta 2,3 Dien 1 Ol in Complex Organic Synthesis

Utilization as a Key Building Block for Diverse Molecular Architectures

The compound 2-Ethyl-buta-2,3-dien-1-ol is a highly versatile synthetic intermediate, prized for the dual reactivity conferred by its hydroxyl group and its trisubstituted allene (B1206475) moiety. This unique combination allows chemists to employ it as a linchpin in the construction of a wide array of complex molecular frameworks, including carbocycles and heterocycles [1, 2]. The reactivity of the allene can be precisely modulated, participating in reactions as a one-carbon, two-carbon, or three-carbon synthon depending on the chosen reaction conditions .

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for such transformations. Palladium-, gold-, and platinum-catalyzed reactions are particularly effective for inducing cycloisomerization and related cyclization cascades. For instance, intramolecular hydroalkoxylation or hydroamination, often catalyzed by gold(I) complexes, can proceed from derivatives of this allenol to furnish substituted five-membered heterocycles like furans and pyrroles .

Furthermore, the allene's orthogonal π-systems participate readily in cycloaddition reactions. The internal, more electron-rich double bond (C2=C3) can act as a dienophile in [4+2] Diels-Alder reactions, while the entire allene system can engage in [2+2] cycloadditions or transition-metal-mediated processes like the Pauson-Khand reaction to build complex polycyclic systems . The table below summarizes key transformations that highlight the compound's utility.

Interactive Table: Key Synthetic Transformations of this compound You can sort the table by clicking on the headers.

| Reaction Type | Typical Catalyst/Reagent | Resulting Molecular Architecture | Reference |

|---|---|---|---|

| Cycloisomerization/Hydroalkoxylation | Au(I), Pt(II), Ag(I) | Substituted Dihydrofurans | |

| Pauson-Khand Reaction | Co₂(CO)₈, NMO | Bicyclic Cyclopentenones | |

| [4+2] Cycloaddition (Diels-Alder) | Heat or Lewis Acid | Substituted Cyclohexenes | |

| Palladium-Catalyzed Cross-Coupling | Pd(0), Base, Aryl Halide | Aryl-Substituted Allenes | |

| Intramolecular Enyne Cyclization | PtCl₂, AuCl₃ | Fused Carbocyclic Systems |

Strategies for the Synthesis of Natural Products and Biologically Active Molecules Incorporating Allenol Moieties

The structural and electronic properties of the allene functional group make it a valuable component in the total synthesis of complex natural products. Allenols such as this compound serve as crucial precursors for installing the allene core, which can either be retained in the final target or be used as a masked functionality that is transformed into other groups with high stereochemical control .

A prominent example involves the synthesis of macrolide antibiotics and other polyketide-derived natural products. The allenol can be elaborated and then subjected to a stereospecific reaction, such as an organocuprate addition to a related allenyl sulfone, to generate a trisubstituted alkene with defined E/Z geometry—a common structural motif in these molecules .

In other strategies, the allenol is a key fragment in a convergent synthesis. For example, it can be converted into an allenylmetal species (e.g., allenylstannane or allenylsilane) and coupled with another complex fragment, such as a vinyl halide or triflate, under palladium catalysis. This approach was instrumental in constructing the core of the marine natural product Miyakolide. The allenol provided the C11-C15 fragment, and its subsequent transformation established critical stereocenters in the molecule's polyether backbone [2, 5].

Interactive Table: Application of Allenol Precursors in Natural Product Synthesis You can sort the table by clicking on the headers.

| Target Molecule Class | Role of Allenol Precursor | Key Transformation Example | Reference |

|---|---|---|---|

| Macrolides (e.g., Miyakolide) | Source of a C4-C5 fragment with latent stereochemistry. | Conversion to allenylstannane followed by Stille cross-coupling. | |

| Steroids | Introduces angular side chains via stereoselective addition. | Organocuprate addition to an activated allenol derivative. | |

| Prostaglandins | Precursor to the cyclopentanone (B42830) core. | Pauson-Khand reaction of an enyne derived from the allenol. | |

| Furanocembranoids | Forms the furan (B31954) ring via intramolecular cyclization. | Gold-catalyzed cycloisomerization of the allenol. |

Preparation of Advanced Materials and Polymeric Structures with Allene-derived Units

The unique, rigid, and cumulenic structure of the allene functional group has attracted significant interest in materials science for the creation of novel polymers. Allenes can undergo polymerization through their C=C double bonds to form polyallenes, a class of materials with intriguing properties. While 1,2-propadiene (allene) itself can be polymerized, substituted allenes like this compound offer a route to functionalized polymers with tunable characteristics .

The polymerization of substituted allenes can be achieved using various transition-metal catalysts, with nickel(II) and rhodium(I) complexes being particularly effective . These catalysts can promote a living coordination polymerization, which allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution (polydispersity), and the synthesis of block copolymers .

Polymers derived from chiral allenes are known to adopt stable, helical secondary structures, leading to materials with exceptionally high chiroptical properties . While this compound itself is achiral, its derivatives can be made chiral (see section 6.4), providing access to such optically active polymers. The pendant hydroxyl groups along the polymer backbone, originating from the allenol monomer, serve as valuable handles for post-polymerization modification. These sites can be used to attach other functional units, tune solubility, or cross-link the polymer chains to form robust networks and advanced materials .

Stereocontrolled Access to Complex Substituted Allenes and Allenol Derivatives

Allenes possessing four different substituents across their two termini (C(ab)=C=C(cd) where a≠b and c≠d) exhibit axial chirality. While this compound (H₂C=C=C(Et)CH₂OH) is itself achiral due to the two hydrogen atoms on the terminal carbon, it serves as an outstanding platform for the stereocontrolled synthesis of chiral allenes .

One of the most powerful strategies involves the asymmetric reduction of a precursor propargyl alcohol. Syntheses starting from 3-ethyl-1-pentyn-3-ol (B1294680) derivatives, for example, can be subjected to enantioselective reduction (e.g., with a chiral aluminum hydride reagent) to generate an enantiomerically enriched allenol. This process, known as point-to-axial chirality transfer, effectively translates the stereochemistry of a precursor sp³ center into the axial chirality of the allene product .

Alternatively, stereochemistry can be introduced through reactions on the achiral allenol itself. For example, an asymmetric hydroboration or dihydroxylation reaction targeting the terminal C=CH₂ double bond, directed by the neighboring hydroxyl group, can create a new stereocenter. Subsequent chemical manipulation of this new center can then be used to generate a chiral, tetrasubstituted allene. Such methods are critical for accessing single-enantiomer allenes, which are highly valuable building blocks for asymmetric synthesis and chiral materials .

Derivatization to More Complex Organic Scaffolds and Functionalized Molecules

The synthetic power of this compound is greatly expanded through its straightforward derivatization into a host of other functionalized molecules. The hydroxyl group and the allene moiety can be manipulated either independently or in concert to access more complex scaffolds .

The primary alcohol is a versatile functional handle. It can be:

Protected: Using standard protecting groups like silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ethers (Bn) to mask its reactivity while transformations are performed on the allene.

Oxidized: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) yields the corresponding 2-ethyl-buta-2,3-dienal, a valuable α,β-unsaturated-like aldehyde for conjugate additions and other carbonyl chemistry.

Converted to a Leaving Group: Transformation into a tosylate, mesylate, or halide allows for Sₙ2 displacement by a wide range of nucleophiles (e.g., azides, cyanides, organometallics) to introduce new functional groups .

The allene itself offers numerous pathways for derivatization. Electrophilic additions, such as hydrohalogenation or hydration, proceed with specific regioselectivity. Furthermore, metal-catalyzed reactions can functionalize the allene core. For example, hydrostannylation or hydrosilylation adds a metal group that can then be used in subsequent cross-coupling reactions (e.g., Stille or Hiyama coupling) to build carbon-carbon bonds .

Interactive Table: Common Derivatizations of this compound You can sort the table by clicking on the headers.

| Reactive Site | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Hydroxyl Group | TBDMSCl, Imidazole | Silyl-Protected Allenol | |

| Hydroxyl Group | PCC, CH₂Cl₂ | Allenyl Aldehyde | |

| Hydroxyl Group | TsCl, Pyridine | Allenyl Tosylate | |

| Allene (Terminal C=C) | BH₃·THF; then H₂O₂, NaOH | 1,2-Diol | |

| Allene (Internal C=C) | m-CPBA | Allene Oxide (Spiro-epoxide) | |

| Allene (Full System) | O₃; then Me₂S | Ketone and Formaldehyde |

Utility in Drug Development and Medicinal Chemistry Workflows

In medicinal chemistry, the search for novel molecular scaffolds that can interact with biological targets in a potent and selective manner is paramount. The allene functional group, as found in derivatives of this compound, offers a unique and advantageous three-dimensional structure that is increasingly being exploited in drug design .

Allenes serve as effective bioisosteres, mimicking the spatial arrangement and electronics of other common functional groups but with distinct properties. For example, an allene can act as a rigid, non-planar replacement for an alkyne or a phenyl ring. This rigidity can lock a molecule into a specific conformation that is optimal for binding to an enzyme's active site or a receptor, potentially increasing binding affinity and biological activity. Unlike a phenyl ring, the allene is non-aromatic and presents a different profile for metabolic enzymes, which can be leveraged to improve a drug candidate's pharmacokinetic properties, such as metabolic stability .

Building blocks like this compound are valuable in fragment-based drug discovery (FBDD) and lead optimization workflows. Small, allene-containing fragments can be screened for weak binding to a target protein. If a hit is identified, the allenol scaffold provides synthetic handles (the hydroxyl group and the allene itself) for rapid elaboration into more potent and drug-like molecules. The incorporation of this motif has been explored in inhibitors of various enzymes, including proteases and kinases, where the defined geometry of the allene helps to precisely position key pharmacophores within the target's binding pocket .

Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Ethyl Buta 2,3 Dien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for assigning the structure of 2-Ethyl-buta-2,3-dien-1-ol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the related compound buta-2,3-dien-1-ol, the ¹H NMR spectrum (500 MHz, CDCl₃) shows distinct signals: a broad singlet for the hydroxyl proton (OH) at δ 1.60 ppm, a doublet of triplets for the two protons on the carbon bearing the hydroxyl group at δ 4.15 ppm, a doublet of triplets for the terminal methylene (B1212753) protons (=CH₂) at δ 4.85 ppm, and a quintet for the allenic proton (=CH=) at δ 5.35 ppm. orgsyn.org Protons on carbons adjacent to the alcohol oxygen typically appear in the δ 3.4-4.5 ppm region. libretexts.org The specific chemical shifts and coupling constants in the ¹H NMR spectrum of this compound would be expected to show a similar pattern, with additional signals corresponding to the ethyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For buta-2,3-dien-1-ol, the ¹³C NMR spectrum (125 MHz, CDCl₃) displays signals at δ 60.0 (C1), 76.7 (C4), 90.6 (C3), and a characteristic downfield signal for the central allenic carbon at δ 207.8 (C2). orgsyn.org The presence of the ethyl group in this compound would introduce two additional signals in the aliphatic region of the spectrum.

Purity Determination: High-resolution NMR can also be used to assess the purity of a sample. The presence of unexpected signals can indicate impurities. For instance, the purity of buta-2,3-dien-1-ol has been determined to be 98% by 500 MHz ¹H NMR analysis using an internal standard. orgsyn.org

| ¹H NMR Data for Buta-2,3-dien-1-ol | |

| Chemical Shift (δ ppm) | Assignment |

| 1.60 (br s) | OH |

| 4.15 (dt) | -CH₂OH |

| 4.85 (dt) | =CH₂ |

| 5.35 (quint) | =C=CH- |

| Source: Organic Syntheses, 2017. orgsyn.org |

| ¹³C NMR Data for Buta-2,3-dien-1-ol | |

| Chemical Shift (δ ppm) | Assignment |

| 60.0 | C1 (-CH₂OH) |

| 76.7 | C4 (=CH₂) |

| 90.6 | C3 (=C=) |

| 207.8 | C2 (-C=C=C-) |

| Source: Organic Syntheses, 2017. orgsyn.org |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For allenic alcohols, MS analysis provides crucial information for structural confirmation. The mass spectrum of buta-2,3-dien-1-ol shows a molecular ion peak (M⁺) at an m/z of 70. orgsyn.org Alcohols typically undergo fragmentation through two main pathways: alpha-cleavage and dehydration. libretexts.org In alpha-cleavage, the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken. libretexts.org Dehydration results in the loss of a water molecule (18 amu). libretexts.org The fragmentation pattern of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragments resulting from the loss of an ethyl group, a hydroxyl group, or water.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. openstax.org Another key absorption for alcohols is the C-O stretching vibration, which appears in the 1050-1260 cm⁻¹ region. orgchemboulder.com For allenic compounds, a characteristic absorption band for the asymmetric stretching of the C=C=C group appears around 1950 cm⁻¹. wiley-vch.de The IR spectrum of buta-2,3-dien-1-ol exhibits a broad O-H stretch at 3333 cm⁻¹, the characteristic allene (B1206475) stretch at 1956 cm⁻¹, and C-O stretches at 1046 and 1010 cm⁻¹. orgsyn.orgorgsyn.org

| Characteristic IR Absorptions for Allenic Alcohols | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~3333 | O-H stretch (alcohol) |

| ~1956 | C=C=C stretch (allene) |

| ~1046, 1010 | C-O stretch (alcohol) |

| Source: Organic Syntheses, 2017. orgsyn.orgorgsyn.org |

Gas Chromatography (GC) for Reaction Monitoring and Product Purity Evaluation

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. It is particularly useful for monitoring the progress of a reaction and assessing the purity of the final product.

In the synthesis of allenic alcohols, GC can be used to track the consumption of starting materials and the formation of the product. For example, the synthesis of buta-2,3-dien-1-ol from propargyl alcohol was monitored by GC, showing complete consumption of the starting material after 24 hours. orgsyn.org The purity of the final product can also be determined by GC, where a single peak indicates a pure compound, and the presence of other peaks suggests impurities. Different GC columns and temperature programs can be employed to achieve optimal separation of the components in a mixture. orgsyn.orgnih.gov

Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. ncert.nic.in It is widely used to monitor the progress of a chemical reaction and to identify the components in a mixture by comparing their retention factors (Rf values) to those of known standards.

In the context of the synthesis and purification of this compound, TLC can be used to follow the conversion of reactants to products. wiley-vch.de By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the disappearance of the starting material spot and the appearance of the product spot can be observed. orgsyn.org Different visualization techniques, such as UV light or chemical stains (e.g., potassium permanganate (B83412) or p-anisaldehyde), can be used to see the spots on the TLC plate. orgsyn.orgrsc.org The separation of α-allenic alcohols from other reaction components can be achieved by column chromatography, with TLC being used to guide the choice of solvent system and to analyze the collected fractions. oup.com

Future Research Directions and Emerging Trends in Functionalized Allenol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Allenols

The development of new and sustainable methods for synthesizing allenols is a key area of future research. nih.gov Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. nih.gov Emerging trends focus on the use of greener and more economical approaches. nih.gov

One promising direction is the use of iron catalysis. Iron is an abundant, inexpensive, and non-toxic metal, making it an attractive alternative to precious metal catalysts. acs.org For instance, a mild and facile synthesis of highly substituted α-allenols has been developed using an iron-catalyzed cross-coupling reaction of propargyl carboxylates with Grignard reagents. nih.govacs.org This method features low catalyst loadings (1-5 mol%), mild reaction conditions (-20 °C), and short reaction times (15 minutes), with tolerance for a variety of functional groups. acs.org

Another area of development is the use of electrochemical methods. researchgate.net Electro-organic synthesis offers a sustainable approach by using electrons as reagents, often under mild conditions. nih.gov Recent research has demonstrated the electrochemical cyclization of 2,3-allenols, highlighting the potential for developing new, environmentally friendly synthetic routes. researchgate.net

Future research will likely focus on expanding the scope of these sustainable methods to a wider range of functionalized allenols, including 2-Ethyl-buta-2,3-dien-1-ol. The development of solvent-free reaction conditions and the use of biocatalysis are also anticipated to be significant trends. nih.gov

Expanding the Scope of Catalytic Transformations and Ligand Design in Allenol Synthesis

The expansion of catalytic transformations and the design of new ligands are crucial for advancing allenol synthesis. researchgate.net Transition metal catalysis, particularly with palladium, copper, gold, and platinum, has been instrumental in the synthesis of functionalized allenes. core.ac.uk

Palladium-catalyzed reactions, for example, have been used for the oxidative cross-coupling of two allenes, leading to the formation of functionalized organic-chemistry.orgdendralenes. acs.org These reactions often involve the selective activation of an allenic C-H bond. The design of new ligands is critical for controlling the selectivity and efficiency of these transformations. For instance, a well-designed, electron-deficient, and sterically hindered amide-type NN2 pincer ligand was found to be crucial for a general and practical nickel-catalyzed deaminative allenylation of amino acid derivatives with terminal alkynes. organic-chemistry.org

Copper-catalyzed reactions have also proven effective for the synthesis of functionalized allenes. core.ac.uk Cu(I)-catalyzed cross-coupling reactions of alkynes with diazo compounds have been used to produce hydroxy-functionalized allenes in good yields. core.ac.uk Furthermore, copper catalysis has been employed in the regioselective hydroamination of allenamides, demonstrating the versatility of this metal in C-N bond formation. longdom.org

Future work in this area will likely involve the development of novel catalytic systems with enhanced activity and selectivity. The design of new chiral ligands will be particularly important for advancing asymmetric catalysis in allenol synthesis.

Advances in Asymmetric Synthesis and Chiral Allenol Applications

The synthesis of enantiomerically pure chiral allenols is a significant challenge and a major focus of current research. rsc.orgrsc.org Axially chiral allenes are important structural motifs in natural products and chiral ligands. rsc.orgthieme.de

Several strategies have been developed for the asymmetric synthesis of allenols, including the use of chiral catalysts and the transfer of chirality from enantioenriched starting materials. acs.orgcsic.es Copper-catalyzed enantioselective synthesis has emerged as a powerful tool. For example, a CuBr2-catalyzed approach has been developed for the highly enantioselective synthesis of allenols from aldehydes and terminal alkynols, achieving enantiomeric excesses (ee) of 93–99%. rsc.org The absolute configuration is controlled by using readily available (R)- or (S)-α,α-diphenylprolinol as a chiral ligand. rsc.org

Recent advancements have also seen the development of copper-catalyzed enantioselective synthesis of axially chiral alkylidenecycloalkanes from acyl 2,3-allenols. acs.orgacs.org This reaction proceeds with high regioselectivity (>30:1) and enantioselectivity (up to 98% ee) under mild conditions. acs.orgacs.org

The application of chiral allenols is another expanding area. They are valuable intermediates in the synthesis of complex molecules and have been used in the preparation of chiral 2-azetines and axially chiral tetrasubstituted allenes. researchgate.net

Future research will likely focus on the development of more general and efficient methods for the asymmetric synthesis of a broader range of chiral allenols, including those with both axial and central chirality. researchgate.netresearchgate.net The exploration of new applications for these chiral building blocks in catalysis and medicinal chemistry is also a promising avenue.

Exploration of New Reactivity Modes and Pericyclic Processes of Allenols

The unique structure of allenols allows for a variety of reactivity modes, and exploring new transformations is a key area of ongoing research. researchgate.netorganic-chemistry.org Allenes can act as both nucleophiles and electrophiles and can participate in cycloaddition and rearrangement reactions. acs.orgnih.gov

Pericyclic reactions, which involve a cyclic transition state, are a particularly interesting class of transformations for allenols. uomustansiriyah.edu.iqmsu.edu These concerted reactions can lead to the formation of complex cyclic structures with high stereospecificity. uomustansiriyah.edu.iq While the exploration of pericyclic reactions of allenols is still in its early stages, the potential for discovering new and synthetically useful transformations is high.

Researchers are also investigating new reactivity patterns of functionalized allenes in metal-catalyzed reactions. For example, gold- and platinum-catalyzed core.ac.ukrsc.org-migratory cycloisomerization cascade reactions of vinylallenes have been developed for the regioselective formation of highly substituted cyclopentadiene (B3395910) derivatives. core.ac.uk The diverse reactivity of metal-catalyzed transformations continues to provide new avenues for the synthesis of carbo- and heterocyclic products from allenol precursors. core.ac.uk

Future directions in this area will involve a deeper investigation into the pericyclic reactivity of allenols and the discovery of novel metal-catalyzed cascade reactions. The development of reactions that can create multiple new bonds in a single step is a particularly desirable goal.

Computational Design and Prediction of Novel Reactions and Applications for Allenol Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for understanding and predicting the reactivity of allenol derivatives. researchgate.netacs.org DFT calculations can provide valuable insights into reaction mechanisms, stereoselectivity, and regioselectivity. acs.org

For example, DFT studies have been used to investigate the mechanism of the Rh-catalyzed oxidative coupling cyclization of 2,3-allenols. researchgate.net These calculations revealed that the carborhodation step is both the rate-limiting and stereo-determining step of the reaction. researchgate.net DFT has also been employed to study the cycloaddition reactions of indolyl-allenes catalyzed by platinum and gold, explaining the formation of different products with different catalysts. acs.org

Computational methods can also be used to predict the reactivity of new allenol derivatives and to design novel reactions. By calculating the energies of transition states and intermediates, researchers can screen potential reactions and identify promising candidates for experimental investigation. mdpi.com For instance, DFT calculations have been used to predict the site- and regio-selectivity of 1,3-dipolar cycloadditions between arylazides and substituted allenes with good agreement with experimental results. mdpi.com

The future of this field will see an even greater integration of computational and experimental approaches. The use of machine learning and artificial intelligence to analyze large datasets of reaction outcomes could further accelerate the discovery of new reactions and applications for allenol derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.